2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole

Catalog No.
S14394178
CAS No.
M.F
C13H16BN3O3
M. Wt
273.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)...

Product Name

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-1,3,4-oxadiazole

Molecular Formula

C13H16BN3O3

Molecular Weight

273.10 g/mol

InChI

InChI=1S/C13H16BN3O3/c1-12(2)13(3,4)20-14(19-12)10-5-9(6-15-7-10)11-17-16-8-18-11/h5-8H,1-4H3

InChI Key

LYFVRHYMANVGAV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=NN=CO3

The compound 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole is a complex organic molecule featuring a unique combination of functional groups. It contains a 1,3,4-oxadiazole moiety and a pyridine ring substituted with a tetramethyl-1,3,2-dioxaborolane group. The oxadiazole structure is characterized by its five-membered ring containing two nitrogen atoms and three carbon atoms. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of both boron and nitrogen functionalities, which can facilitate various

Due to its functional groups:

  • Suzuki Coupling Reaction: The boron atom in the tetramethyl-1,3,2-dioxaborolane group allows for participation in Suzuki cross-coupling reactions with aryl halides, facilitating the formation of biaryl compounds.
  • Nucleophilic Substitution: The pyridine nitrogen can act as a nucleophile in various substitution reactions.
  • Cyclization Reactions: The oxadiazole ring can undergo cyclization processes under specific conditions to form more complex structures.

Compounds containing oxadiazole and pyridine moieties have been studied for their biological activities. Research indicates that derivatives of these compounds exhibit:

  • Antimicrobial Properties: Some pyridine-based compounds show significant antibacterial activity against various strains such as Bacillus subtilis and Staphylococcus aureus .
  • Antiviral Activity: Certain derivatives have demonstrated potential antiviral effects, making them candidates for further pharmacological studies.
  • Anticancer Activity: Oxadiazole derivatives are often investigated for their cytotoxic effects against cancer cell lines.

The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole typically involves several steps:

  • Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids or acyl chlorides.
  • Attachment of the Pyridine Ring: The pyridine moiety can be introduced via nucleophilic substitution on a suitable electrophilic precursor.
  • Boron Functionalization: The tetramethyl-1,3,2-dioxaborolane group can be added through a reaction with boronic acid derivatives under palladium-catalyzed conditions.

The compound has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Materials Science: Its unique structure makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
  • Catalysis: The boron-containing group can enhance catalytic activities in various organic transformations.

Studies on the interactions of this compound with biological targets are essential for understanding its mechanism of action. Potential areas of investigation include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific proteins or enzymes related to disease pathways.
  • Mechanistic Studies: Understanding how structural features influence biological activity and interaction profiles.

Several compounds share structural similarities with 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole. Here are some notable examples:

Compound NameStructureUnique Features
1-(Pyridin-3-Yl)-1,3,4-OxadiazoleStructureLacks boron functionality; primarily studied for antimicrobial activity.
4-Amino-1,3,4-OxadiazoleStructureExhibits strong anticancer properties; simpler structure without pyridine substitution.
5-(Boronate)-Pyridine DerivativesStructureFocused on catalysis; boron functionality enhances catalytic properties but lacks the oxadiazole ring.

The uniqueness of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole lies in its dual functionality combining both oxadiazole and boron chemistry within a single molecular framework. This combination may lead to synergistic effects not observed in simpler analogs.

Hydrogen Bond Acceptor Count

6

Exact Mass

273.1284715 g/mol

Monoisotopic Mass

273.1284715 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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